Perfluoroisobutyryl fluoride Perfluoroisobutyryl fluoride
Brand Name: Vulcanchem
CAS No.: 677-84-9
VCID: VC3934457
InChI: InChI=1S/C4F8O/c5-1(13)2(6,3(7,8)9)4(10,11)12
SMILES: C(=O)(C(C(F)(F)F)(C(F)(F)F)F)F
Molecular Formula: C4F8O
Molecular Weight: 216.03 g/mol

Perfluoroisobutyryl fluoride

CAS No.: 677-84-9

Cat. No.: VC3934457

Molecular Formula: C4F8O

Molecular Weight: 216.03 g/mol

* For research use only. Not for human or veterinary use.

Perfluoroisobutyryl fluoride - 677-84-9

Specification

CAS No. 677-84-9
Molecular Formula C4F8O
Molecular Weight 216.03 g/mol
IUPAC Name 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoyl fluoride
Standard InChI InChI=1S/C4F8O/c5-1(13)2(6,3(7,8)9)4(10,11)12
Standard InChI Key BRWSHOSLZPMKII-UHFFFAOYSA-N
SMILES C(=O)(C(C(F)(F)F)(C(F)(F)F)F)F
Canonical SMILES C(=O)(C(C(F)(F)F)(C(F)(F)F)F)F

Introduction

Chemical Identity and Structural Properties

Perfluoroisobutyryl fluoride, systematically named 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoyl fluoride, is characterized by a fully fluorinated carbon backbone. The molecule’s electronegative fluorine atoms confer exceptional thermal stability (>300C>300^\circ \text{C}) and resistance to chemical degradation. Key properties include:

PropertyValue
Molecular FormulaC4F8O\text{C}_4\text{F}_8\text{O}
Molecular Weight216.03 g/mol
IUPAC Name2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanoyl fluoride
SMILESC(=O)(C(C(F)(F)F)(C(F)(F)F)F)F
InChI KeyBRWSHOSLZPMKII-UHFFFAOYSA-N

The compound’s tetrahedral geometry, confirmed by 19F^{19}\text{F} NMR spectroscopy, enables steric protection of the acyl fluoride group, reducing hydrolysis rates compared to non-fluorinated analogs.

Synthesis and Industrial Production

Electrolytic Fluorination

Traditional synthesis routes involve electrolytic fluorination of isobutyryl chloride in anhydrous hydrogen fluoride (HF). This method, while effective, requires specialized equipment to handle corrosive reagents and yields approximately 60–70% purity due to side reactions forming perfluoroalkanes .

Catalytic Gas-Phase Fluorination

Modern industrial approaches employ gas-phase reactions between hexafluoropropylene (C3F6\text{C}_3\text{F}_6) and carbonyl fluoride (COF2\text{COF}_2) at 150–200°C, catalyzed by cesium fluoride (CsF\text{CsF}):

C3F6+COF2CsFC4F8O+byproducts\text{C}_3\text{F}_6 + \text{COF}_2 \xrightarrow{\text{CsF}} \text{C}_4\text{F}_8\text{O} + \text{byproducts}

This method achieves >85% yield and minimizes waste through continuous distillation.

Alternative Pathways

A 2021 patent (CN108395382B) disclosed a two-step synthesis avoiding direct fluorination :

  • Hexafluoropropylene Trimerization:

    3C3F6C9F18oxidationC4F7O2H3\,\text{C}_3\text{F}_6 \rightarrow \text{C}_9\text{F}_{18} \xrightarrow{\text{oxidation}} \text{C}_4\text{F}_7\text{O}_2\text{H}
  • Fluorination with Sulfur Tetrafluoride:

    C4F7O2H+SF4C4F8O+HF+SO2\text{C}_4\text{F}_7\text{O}_2\text{H} + \text{SF}_4 \rightarrow \text{C}_4\text{F}_8\text{O} + \text{HF} + \text{SO}_2

This route reduces reliance on hazardous HF but remains experimental.

Industrial and Scientific Applications

Fluoropolymer Production

Perfluoroisobutyryl fluoride is a precursor to perfluoroisobutyronitrile (C4F7N\text{C}_4\text{F}_7\text{N}), a dielectric gas replacing sulfur hexafluoride (SF6\text{SF}_6) in high-voltage equipment . The synthesis involves ammonolysis followed by dehydration:

C4F8O+NH3C4F7CONH2ΔC4F7CN\text{C}_4\text{F}_8\text{O} + \text{NH}_3 \rightarrow \text{C}_4\text{F}_7\text{CONH}_2 \xrightarrow{\Delta} \text{C}_4\text{F}_7\text{CN}

Pharmaceutical Intermediates

The compound’s acyl fluoride group reacts selectively with amines to form fluorinated amides, key building blocks for antitumor agents (e.g., fluorouracil derivatives) .

Electronics Manufacturing

As a etching gas in semiconductor fabrication, perfluoroisobutyryl fluoride plasma generates reactive fluorine species that selectively remove silicon nitride layers without damaging adjacent materials.

Environmental and Toxicological Profile

Environmental Persistence

With an estimated atmospheric lifetime >50 years, perfluoroisobutyryl fluoride resists hydrolysis and photodegradation due to its C–F bond strength (~485 kJ/mol). Monitoring studies detect trace levels (<10 ppt) in industrial wastewater, necessitating advanced oxidation processes (AOPs) for remediation .

Ecotoxicology

Although full toxicological data remain scarce, structural analogs exhibit:

  • Bioaccumulation: Log KowK_{\text{ow}} ≈ 3.7, indicating moderate lipid solubility .

  • Aquatic Toxicity: 96h LC50_{50} for Daphnia magna: 12 mg/L.

Analytical Detection Methods

Gas Chromatography–Mass Spectrometry (GC-MS)

Optimized parameters for trace analysis:

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 μm)

  • Temperature Program: 40°C (2 min) → 10°C/min → 280°C (5 min)

  • Detection Limit: 0.1 μg/L in water.

Nuclear Magnetic Resonance (NMR)

19F^{19}\text{F} NMR (470 MHz, CDCl3_3): δ −74.9 (6F, d, J=9.4HzJ = 9.4 \text{Hz}), −182.1 (1F, m) .

Future Research Directions

  • Green Synthesis: Developing biocatalytic routes using fluorinase enzymes to reduce HF dependency.

  • Degradation Technologies: Enhancing AOP efficiency via boron-doped diamond electrodes.

  • Toxicokinetics: Longitudinal studies on biomagnification in aquatic food webs.

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